4-Amino-1-pentanol-d4 Hydrochloride Salt

LC-MS/MS quantification stable isotope dilution assay internal standard method

4-Amino-1-pentanol-d4 Hydrochloride Salt (CAS 1216414-18-4) is a stable isotope-labeled analog of 4-Amino-1-pentanol, chemically designated as 4-Aminopentan-1,1,2,2-d4-1-ol Hydrochloride. The compound carries four deuterium atoms substituted at the C1 and C2 carbon positions of the pentanol backbone, yielding a molecular weight of 143.65 g/mol for the HCl salt (free base: 107.19 g/mol), versus 139.62 g/mol (free base: 103.16 g/mol) for the non-deuterated form.

Molecular Formula C5H14ClNO
Molecular Weight 143.647
CAS No. 1216414-18-4
Cat. No. B565003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-pentanol-d4 Hydrochloride Salt
CAS1216414-18-4
Molecular FormulaC5H14ClNO
Molecular Weight143.647
Structural Identifiers
SMILESCC(CCCO)N.Cl
InChIInChI=1S/C5H13NO.ClH/c1-5(6)3-2-4-7;/h5,7H,2-4,6H2,1H3;1H/i2D2,4D2;
InChIKeyDLOGMTRDVUURIL-WLKDFHKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1-pentanol-d4 Hydrochloride Salt (CAS 1216414-18-4): Deuterated Reference Standard for Hydroxychloroquine Impurity Profiling and ANDA Analytical Method Validation


4-Amino-1-pentanol-d4 Hydrochloride Salt (CAS 1216414-18-4) is a stable isotope-labeled analog of 4-Amino-1-pentanol, chemically designated as 4-Aminopentan-1,1,2,2-d4-1-ol Hydrochloride [1]. The compound carries four deuterium atoms substituted at the C1 and C2 carbon positions of the pentanol backbone, yielding a molecular weight of 143.65 g/mol for the HCl salt (free base: 107.19 g/mol), versus 139.62 g/mol (free base: 103.16 g/mol) for the non-deuterated form . It is classified as a Hydroxychloroquine Sulfate impurity reference standard (Impurity 34 / Impurity 7) and is supplied with detailed characterization data compliant with ICH and pharmacopeial regulatory guidelines, with optional USP or EP traceability [1][2].

Why Non-Deuterated 4-Amino-1-pentanol Cannot Substitute for 4-Amino-1-pentanol-d4 Hydrochloride Salt in Regulated Quantitative Analysis


Generic substitution of the deuterated reference standard with non-deuterated 4-Amino-1-pentanol (CAS 927-55-9) or its hydrochloride salt (CAS 1649982-24-0) fails in any quantitative mass spectrometry-based analytical workflow. The non-deuterated analog is isobaric with the target analyte, producing an identical m/z signal that precludes independent detection via selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) [1]. Regulatory guidance for ANDA submissions and ICH Q3A impurity profiling requires stable isotope-labeled internal standards capable of correcting for matrix effects, ion suppression, and extraction recovery variability; structural analogs without isotopic differentiation cannot meet this standard [2]. Furthermore, deuterated reference standards supplied with full characterization packages (NMR, HRMS, HPLC purity) and optional USP/EP traceability are explicitly expected by regulatory reviewers for method validation and quality control applications in hydroxychloroquine manufacturing .

Quantitative Differential Evidence: 4-Amino-1-pentanol-d4 Hydrochloride Salt Versus Non-Deuterated and Alternative Reference Standards


Mass Spectrometric Differentiation: +4.03 Da Molecular Weight Shift Enables Independent SRM/MRM Detection Versus Isobaric Non-Deuterated Analog

The incorporation of four deuterium atoms at positions C1 and C2 produces a +4.03 Da mass shift relative to the non-deuterated 4-Amino-1-pentanol hydrochloride (CAS 1649982-24-0). For the HCl salt form, the monoisotopic molecular weight increases from 139.62 g/mol (C5H14ClNO, non-deuterated) to 143.65 g/mol (C5H10D4ClNO, deuterated) [1]. For the free base, the shift is from 103.16 g/mol (C5H13NO) to 107.19 g/mol (C5H9D4NO) . This mass difference exceeds the minimum threshold of +3 Da recommended for deuterated internal standards in quantitative LC-MS/MS, ensuring baseline separation of the analyte and internal standard isotope clusters in the mass spectrometer without isotopic overlap that would compromise calibration linearity [2]. The non-deuterated analog, by contrast, produces an identical precursor and product ion spectrum, making it indistinguishable from the target analyte and unusable as an independent internal standard in SRM/MRM mode.

LC-MS/MS quantification stable isotope dilution assay internal standard method selected reaction monitoring

Deuterium Labeling at Non-Exchangeable Carbon Positions (1,1,2,2-d4): Elimination of Deuterium Loss Versus Labile O-D/N-D Labeled Standards

4-Amino-1-pentanol-d4 Hydrochloride Salt carries deuterium exclusively at carbon-bound positions C1 and C2 (4-Aminopentan-1,1,2,2-d4-1-ol), as confirmed by the SMILES notation CC(N)CC([2H])([2H])C([2H])([2H])O.Cl and InChI key DLOGMTRDVUURIL-WLKDFHKOSA-N [1]. This labeling pattern avoids the hydroxyl (-OH) and amine (-NH2) protons, which are exchangeable with protic solvents. In contrast, deuterated standards that incorporate deuterium at O-D or N-D positions suffer time-dependent back-exchange to protium during sample preparation, chromatography, or storage in aqueous or alcoholic mobile phases, leading to isotopic purity degradation and quantification drift [2]. The C-D bond at sp3 carbon positions has a bond dissociation energy approximately 0.5–1.2 kcal/mol higher than the corresponding C-H bond, providing additional resistance to metabolic or chemical deuterium loss during sample processing [3]. This structural feature ensures that the +4.03 Da mass shift remains stable throughout the analytical workflow, from extraction through LC separation to MS detection.

stable isotope labeling deuterium exchange isotopic fidelity sample preparation robustness

Isotopic Purity of 98 Atom% D: Meeting the Quantitative MS Internal Standard Threshold for Regulatory Bioanalysis

4-Amino-1-pentanol-d4 Hydrochloride Salt is supplied with a specified isotopic purity of 98 atom% D, as confirmed by the Macklin product specification (Cat. A874200) [1]. This meets the ≥98% isotopic abundance threshold established as the minimum requirement for deuterated internal standards in quantitative LC-MS/MS and GC-MS applications under both Chinese national standard GB/T 45548-2025 and established industry practice [2]. At 98 atom% D, the residual protium isotopologue contribution (<2%) produces a signal at the non-deuterated analyte m/z channel of less than 2% relative intensity, which is within the acceptable cross-talk limit for internal standards used in regulated bioanalytical method validation per FDA and EMA guidance [2]. Lower isotopic purity products (e.g., 95–97 atom% D) generate proportionally higher protium isotopologue interference that can bias low-concentration calibrator accuracy, particularly near the lower limit of quantification (LLOQ) where analyte-to-IS ratio distortions become significant [3].

isotopic enrichment quantitative accuracy regulatory bioanalysis method validation acceptance criteria

Regulatory-Grade Characterization Package with USP/EP Pharmacopeial Traceability: Differentiated Compliance Support Versus Generic Research-Grade Reagents

4-Amino-1-pentanol-d4 Hydrochloride Salt is supplied with a detailed Certificate of Analysis (COA) including NMR, HRMS, and HPLC purity data compliant with ICH Q3A/Q3B and ANDA filing requirements, with optional traceability against USP or EP pharmacopeial standards provided upon feasibility request [1]. This is a differentiated supply chain attribute: the non-deuterated Hydroxychloroquine Impurity 7 (CAS 927-55-9) is listed as 'In Stock' with standard characterization, whereas the deuterated analog is produced via 'Synthesis on Demand,' reflecting its specialized manufacturing pathway and the additional quality control steps required for deuterated reference standards [2][3]. For ANDA analytical method validation (AMV) and quality control (QC) applications during commercial hydroxychloroquine production, regulatory reviewers expect impurity reference standards to be accompanied by full structural confirmation and purity assignment data; the deuterated product's characterization package is specifically designed to meet this expectation, whereas generic research-grade 4-amino-1-pentanol may lack the documentary rigor required for regulatory submission [4].

pharmacopeial reference standard ANDA filing support GMP quality control regulatory compliance

Procurement Lead Time and Cost Differential: Synthesis-on-Demand Versus Off-the-Shelf Non-Deuterated Impurity Standard

4-Amino-1-pentanol-d4 Hydrochloride Salt carries a significant procurement premium reflecting its specialized synthesis and quality control. Pricing data from multiple vendors establishes a per-unit cost approximately 60–120× higher than the non-deuterated analog on a per-milligram basis. Macklin lists the deuterated product at ¥1,538 per 5 mg (¥308/mg; ~$210/5 mg at approximate exchange rate) at 98 atom% D [1], while Santa Cruz Biotechnology offers it at $320 per 5 mg ($64/mg) . In comparison, non-deuterated 4-Amino-1-pentanol (CAS 927-55-9) is priced at $58.90 per 100 mg ($0.59/mg) from Aladdin and approximately ¥1,591 per 500 mg (¥3.18/mg) from Shanghai Yuanye . The deuterated product is classified as 'Synthesis on Demand' by SynZeal with an unspecified lead time, whereas the non-deuterated impurity standard is maintained as 'In Stock' inventory [2]. This procurement profile requires advance supply chain planning for ANDA projects, as the synthesis-on-demand status may introduce 4–8 week lead times that must be built into method development timelines.

reference standard procurement supply chain planning cost-benefit analysis deuterated compound sourcing

Validated Application Scenarios for 4-Amino-1-pentanol-d4 Hydrochloride Salt in Regulated Pharmaceutical Development and Quality Control


ANDA Analytical Method Validation (AMV) for Hydroxychloroquine Sulfate Impurity Profiling by LC-MS/MS

This compound serves as the deuterated internal standard for quantifying 4-Amino-1-pentanol (Hydroxychloroquine Impurity 7/34) in hydroxychloroquine sulfate drug substance and drug product. The +4.03 Da mass shift enables independent SRM detection without isotopic cross-talk with the target analyte [1]. The 98 atom% D isotopic purity ensures residual protium interference ≤2% at the analyte m/z channel, meeting FDA bioanalytical method validation acceptance criteria for internal standard cross-talk [2]. The USP/EP-traceable characterization package directly supports ANDA Module 3.2.S.3.2 impurity documentation without requiring additional qualification studies .

Pharmaceutical Quality Control (QC) Batch Release Testing in Commercial Hydroxychloroquine Manufacturing

In GMP-compliant QC laboratories, 4-Amino-1-pentanol-d4 Hydrochloride Salt is used as the stable isotope-labeled internal standard for lot-release quantification of the 4-Amino-1-pentanol process impurity. The non-exchangeable carbon-bound deuterium labeling (1,1,2,2-d4) ensures the +4.03 Da mass tag remains stable across multiple analytical batches, eliminating the isotopic drift that can occur with O-D or N-D labeled standards during routine QC operations involving aqueous sample preparation [3]. The compound's HSN Code 38229010 classification as a certified reference material supports GMP audit trail requirements [4].

Hydroxychloroquine-d4 Internal Standard Synthesis via 4-Amino-1-pentanol-d4 Intermediate

4-Amino-1-pentanol-d4 (free base, CAS 1216666-53-3) and its hydrochloride salt are established intermediates for the synthesis of Hydroxychloroquine-d4 Sulfate (TRC H916902), a deuterated analog used as an internal standard in clinical pharmacokinetic studies of hydroxychloroquine . This synthetic application leverages the same 1,1,2,2-d4 labeling pattern to produce a fully deuterated API analog with a predictable +4 Da mass shift, enabling accurate quantification of hydroxychloroquine and its metabolites (desethylhydroxychloroquine, bisdesethylchloroquine) in human plasma by LC-MS/MS, as validated in published clinical bioanalytical methods [5].

Metabolic Pathway Tracing and Drug Metabolism Research Using Stable Isotope Labeling

The carbon-bound deuterium labeling pattern of 4-Amino-1-pentanol-d4 Hydrochloride Salt makes it suitable as a tracer for studying the metabolic fate of the amino alcohol moiety in biological systems. When incorporated into hydroxychloroquine or related 4-aminoquinoline structures, the C-D bonds at positions 1 and 2 resist metabolic deuterium loss during phase I oxidative metabolism, unlike compounds labeled at heteroatom positions [3]. This enables accurate mass balance studies and metabolite identification by tracking the conserved +4 Da mass signature through in vitro microsomal incubations or in vivo pharmacokinetic studies, with the deuterated compound serving as both a synthetic precursor and an analytical reference standard .

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